molecular formula C11H18N2O3S B2383800 Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate CAS No. 2034209-16-8

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate

Cat. No.: B2383800
CAS No.: 2034209-16-8
M. Wt: 258.34
InChI Key: QRJDPQFSTIHPIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-thia-5-azabicyclo[221]heptane-5-carboxamido)propanoate is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate typically involves a multi-step process. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could introduce new functional groups into the bicyclic structure.

Properties

IUPAC Name

ethyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-16-10(14)3-4-12-11(15)13-6-9-5-8(13)7-17-9/h8-9H,2-7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDPQFSTIHPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CC2CC1CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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